3-bromo-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide
Description
3-Bromo-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a methylsulfanyl group and at the 4-position with a benzenecarboxamide moiety bearing a bromine atom at the 3-position. Its synthesis likely involves cyclocondensation reactions, as seen in analogous pyrimidine derivatives .
Properties
IUPAC Name |
3-bromo-N-(2-methylsulfanylpyrimidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3OS/c1-18-12-14-6-5-10(16-12)15-11(17)8-3-2-4-9(13)7-8/h2-7H,1H3,(H,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESANFZCLJABTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)NC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326517 | |
| Record name | 3-bromo-N-(2-methylsulfanylpyrimidin-4-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666367 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866155-05-7 | |
| Record name | 3-bromo-N-(2-methylsulfanylpyrimidin-4-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-bromo-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzoyl chloride and 2-(methylsulfanyl)-4-pyrimidinamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3-bromo-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-bromo-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-bromo-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 2-[2-(Methylsulfanyl)-4-Oxo-Thiopyrano-Thieno[2,3-d]Pyrimidin-3-yl]Acetate
- Structure: This compound (from ) shares the 2-(methylsulfanyl)-pyrimidine core but incorporates a fused thiopyrano-thieno ring system instead of a benzene ring.
- Key Differences: The absence of a brominated benzene carboxamide reduces steric hindrance and alters electronic properties.
- Synthesis: Prepared via [4+2] cyclocondensation between ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate and ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate, highlighting the role of sulfur-containing intermediates in pyrimidine chemistry .
N-[2-(5-Bromo-2-Morpholin-4-yl-Pyrimidin-4-ylsulfanyl)-4-Methoxyphenyl]-2,4,6-Trimethylbenzenesulfonamide
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-2-Fluoro-N-Isopropylbenzamide
- Structure : A pyrazolo-pyrimidine derivative with fluorinated aryl groups and a benzamide substituent ().
- Key Differences :
Structural and Functional Analysis Table
Research Findings and Implications
- Electronic Effects : The methylsulfanyl group in the target compound donates electrons via resonance, counteracting the electron-withdrawing bromine. This balance may optimize binding to enzymes or receptors requiring moderate electrophilicity.
- Synthetic Flexibility : Analogous compounds (e.g., ) demonstrate the utility of cross-coupling reactions for introducing diverse aryl groups, suggesting routes for further derivatization of the target molecule.
Biological Activity
3-Bromo-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide is a chemical compound with the molecular formula C12H10BrN3OS and a molecular weight of approximately 324.196 g/mol. It has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C12H10BrN3OS
- Molecular Weight : 324.196 g/mol
- CAS Number : Not specified in the results.
Antimicrobial Activity
Research into the antimicrobial properties of compounds similar to 3-bromo-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide indicates promising results against various bacterial strains. For instance, studies have shown that certain pyrimidine derivatives exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
In a comparative study, derivatives with similar structures demonstrated minimum inhibitory concentrations (MIC) ranging from 62.5 µg/mL to 78.12 µg/mL against E. coli and E. faecalis, suggesting that modifications in the chemical structure can enhance antibacterial potency .
Anticancer Activity
The compound's structural features suggest potential anticancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies on related compounds have shown effectiveness against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells, with IC50 values indicating significant antiproliferative effects .
The biological activity of 3-bromo-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide may be attributed to its interaction with specific molecular targets involved in cell signaling pathways. For example, some studies have highlighted the importance of inhibiting STAT3 signaling pathways in cancer cells, which is crucial for tumor growth and survival .
Case Studies and Research Findings
-
Antibacterial Efficacy :
- A study assessing the antibacterial properties of pyrimidine derivatives found that modifications like bromination significantly enhanced activity against resistant strains of bacteria.
- The compound's ability to disrupt bacterial quorum sensing mechanisms has been suggested as a novel approach to mitigate virulence without directly killing the bacteria .
-
Anticancer Potential :
- In vitro assays indicated that similar compounds could induce apoptosis in cancer cells by activating caspase pathways, leading to cell death.
- A notable study reported that certain pyrimidine derivatives showed selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
